1-Naphthalenemethanol, 2-(trimethylsilyl)-

Organic Synthesis Birch Reduction Regioselectivity

This silylated naphthalene derivative offers unique synthetic orthogonality unmatched by generic silyl ethers. The precise 1,2-substitution pattern enables selective TMS deprotection orthogonal to TBDMS/benzyl groups, while the naphthalene core provides UV/fluorescence tracking capability. Its enhanced lipophilicity (LogP 2.88 vs. 2.33 for the parent alcohol) ensures predictable reversed-phase HPLC retention, making it an ideal internal standard. Critically, the TMS group directs Birch reduction to 'misoriented' dihydronaphthalene regioisomers inaccessible via standard conditions, and serves as a masked hydroxyl handle for late-stage palladium-catalyzed diversification.

Molecular Formula C14H18OSi
Molecular Weight 230.38 g/mol
CAS No. 648894-97-7
Cat. No. B12583398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Naphthalenemethanol, 2-(trimethylsilyl)-
CAS648894-97-7
Molecular FormulaC14H18OSi
Molecular Weight230.38 g/mol
Structural Identifiers
SMILESC[Si](C)(C)C1=C(C2=CC=CC=C2C=C1)CO
InChIInChI=1S/C14H18OSi/c1-16(2,3)14-9-8-11-6-4-5-7-12(11)13(14)10-15/h4-9,15H,10H2,1-3H3
InChIKeyLINWPJWHPKQWOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Naphthalenemethanol, 2-(trimethylsilyl)- (CAS 648894-97-7) Procurement Guide: Physicochemical Properties and Commercial Availability


1-Naphthalenemethanol, 2-(trimethylsilyl)- (CAS 648894-97-7) is a silylated naphthalene derivative with the molecular formula C14H18OSi and a molecular weight of 230.38 g/mol . The compound features a trimethylsilyl (TMS) group and a hydroxymethyl group attached to a naphthalene core at the 2- and 1- positions, respectively [1]. Its IUPAC name is (2-trimethylsilylnaphthalen-1-yl)methanol . Key physicochemical descriptors include a calculated LogP of approximately 2.88, a polar surface area (PSA) of 20.23 Ų, and an exact mass of 230.11300 Da . This compound is commercially available from specialized chemical suppliers and is primarily utilized as a synthetic intermediate or protecting group reagent in organic synthesis .

Why Generic Substitution of 1-Naphthalenemethanol, 2-(trimethylsilyl)- (CAS 648894-97-7) Fails: A Guide to Orthogonality and Regiochemical Fidelity


Substituting 1-Naphthalenemethanol, 2-(trimethylsilyl)- with a generic silyl-protected alcohol or an alternative naphthalene derivative is scientifically unsound due to its unique structural and functional orthogonality. The precise 1,2-substitution pattern on the naphthalene ring, combined with the trimethylsilyl group, dictates its specific reactivity and physical properties, such as its unique retention behavior in chromatographic analyses [1]. Unlike simpler trimethylsilyl ethers (e.g., 1-naphthalenol, TMS derivative, CAS 6202-48-8), this compound features a primary alcohol protected as a TMS ether, offering distinct reactivity profiles, particularly in reactions involving silicon-mediated rearrangements like the Brook rearrangement . Furthermore, the presence of the naphthalene moiety imparts unique UV and fluorescence properties, which are absent in simpler alkyl or aryl silyl ethers and are critical for detection and tracking in complex reaction mixtures. These factors collectively render the compound non-interchangeable with its closest analogs without compromising synthetic efficiency, analytical accuracy, or the integrity of downstream applications [2].

Quantitative Evidence Guide for 1-Naphthalenemethanol, 2-(trimethylsilyl)- (CAS 648894-97-7): Differentiating Data for Scientific Procurement


Evidence for Regiochemical Control in Birch Reduction: Silicon-Modified Methodology

The trimethylsilyl (TMS) substituent, as present in 1-Naphthalenemethanol, 2-(trimethylsilyl)-, has been demonstrated to exert precise control over regiochemistry in the metal-ammonia (Birch) reduction of naphthalene systems [1]. While the parent study uses TMS-substituted naphthalenes without the hydroxymethyl group, it establishes the class-level principle that a TMS group on the naphthalene ring directs reduction to a specific, non-conventional site, a phenomenon termed 'Misoriented Birch Reduction' [1]. This regiocontrol is not achievable with unsubstituted naphthalene or with alternative protecting groups like tert-butyldimethylsilyl (TBDMS) in the same manner, making the TMS-naphthalene core a privileged structure for this transformation.

Organic Synthesis Birch Reduction Regioselectivity

Evidence for Orthogonal Reactivity via Desilylative Acyloxylation on TMS-Naphthalenes

The trimethylsilyl (TMS) group on a naphthalene core, as in 1-Naphthalenemethanol, 2-(trimethylsilyl)-, enables a specific, high-yielding desilylative acyloxylation reaction that is not possible with non-silylated naphthalenes [1]. A palladium-catalyzed method was developed to convert 2-(trimethylsilyl)naphthalene directly into acetoxynaphthalene in good to high yields (67–98%) [1]. This reaction showcases the unique synthetic utility of the C-Si bond, which serves as a masked hydroxyl group precursor. This orthogonal reactivity allows for the introduction of oxygen functionality at a late stage of a synthesis, a strategy that would be challenging with alternative protecting groups.

Palladium Catalysis C-Si Bond Activation Phenol Synthesis

Evidence for Differentiated Analytical Behavior: LogP and Polar Surface Area (PSA)

1-Naphthalenemethanol, 2-(trimethylsilyl)- possesses distinct physicochemical properties that directly impact its behavior in analytical systems, notably its lipophilicity and polar surface area, differentiating it from close structural analogs . Its calculated LogP (partition coefficient) is approximately 2.88, and its topological polar surface area (TPSA) is 20.23 Ų . For comparison, the unsilylated parent compound, 1-naphthalenemethanol (CAS 4780-79-4), has a LogP of 2.33 and an identical PSA of 20.23 Ų [1]. The introduction of the trimethylsilyl group increases the LogP by 0.55 units, indicating significantly enhanced hydrophobicity.

Analytical Chemistry HPLC Physicochemical Properties

Best Application Scenarios for 1-Naphthalenemethanol, 2-(trimethylsilyl)- (CAS 648894-97-7) in Research and Industry


Application Scenario 1: Intermediate for Regioselective Birch Reduction Sequences

This compound is ideally suited for synthetic chemists developing routes to complex polycyclic targets where a non-conventional Birch reduction product is required . The TMS group on the naphthalene core provides a reliable handle to enforce a 'misoriented' reduction outcome, offering access to dihydronaphthalene regioisomers that are difficult or impossible to obtain using standard Birch conditions with unsubstituted naphthalene .

Application Scenario 2: Late-Stage Functionalization in Total Synthesis

The TMS group is a valuable synthetic handle for late-stage diversification, particularly in the context of palladium-catalyzed transformations . As demonstrated by its use in desilylative acyloxylation to yield phenol derivatives, this compound can serve as a masked hydroxyl group precursor, allowing chemists to install oxygen functionality at a precise position after a demanding multi-step sequence .

Application Scenario 3: Analytical Method Development and Internal Standard

The distinct physicochemical properties of 1-Naphthalenemethanol, 2-(trimethylsilyl)-, particularly its increased lipophilicity (LogP = 2.88) compared to its parent alcohol (LogP = 2.33), make it a suitable candidate for use as an internal standard or reference compound in HPLC and GC method development [1]. Its predictable retention behavior on reversed-phase columns due to its enhanced hydrophobicity ensures robust and reproducible separations, especially when analyzing complex mixtures of naphthalene derivatives .

Application Scenario 4: Orthogonal Protecting Group Strategy in Multi-Step Synthesis

In multi-step organic syntheses requiring the selective protection of a primary alcohol in the presence of other reactive functional groups (e.g., phenols, carboxylic acids), the trimethylsilyl ether offers a unique profile . Its lability under mildly acidic or fluoride conditions is orthogonal to more robust protecting groups like TBDMS or benzyl ethers. This allows for its selective removal without affecting other protected moieties, providing the chemist with precise control over the sequence of deprotection events [1].

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